(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-11(8-4-2-5-8)9-6-3-7-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGWUWJEGCFPE-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC[C@H]1O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, also referred to as trans-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, is a cyclopentane derivative with potential biological activity. This compound has garnered attention in medicinal chemistry for its structural properties and possible therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : (1R,2R)-2-(cyclobutyl(methyl)amino)cyclopentan-1-ol
- Molecular Formula : C10H19NO
- Molecular Weight : 169.27 g/mol
- CAS Number : 1932227-04-7
Biological Activity Overview
The biological activity of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol has been investigated primarily in the context of its interaction with various biological systems. The compound's cyclobutyl group and amino alcohol moiety suggest potential roles in modulating neurotransmitter systems and enzyme activities.
Pharmacological Effects
Research Findings and Case Studies
Research on (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol is still emerging. Key findings from various studies are summarized below:
The precise mechanisms through which (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol exerts its biological effects are not fully understood. However, the following hypotheses can be considered based on its structural characteristics:
- Interaction with Receptors : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
- Enzymatic Interference : Its amino alcohol functionality suggests potential for competitive inhibition of enzymes involved in neurotransmitter synthesis or degradation.
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- Research indicates that compounds similar to (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol may exhibit activity at neurotransmitter receptors, particularly those involved in mood regulation and cognition. Studies have explored its potential as a therapeutic agent for conditions like depression and anxiety by modulating serotonin and norepinephrine pathways.
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Antidepressant Activity :
- Preliminary studies suggest that this compound could serve as a lead structure for developing new antidepressants. Its ability to interact with specific receptors may help alleviate symptoms of depression, making it a candidate for further investigation in clinical trials.
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Analgesic Properties :
- There is growing interest in the analgesic properties of cyclopentanol derivatives. Research has shown that such compounds can influence pain pathways, potentially leading to the development of new pain management therapies.
Synthetic Applications
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Building Block in Organic Synthesis :
- The compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of cyclobutyl and methyl amino groups, which can be further modified to create diverse chemical entities with potential biological activity.
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Chiral Synthesis :
- Due to its chiral nature, (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol can be utilized in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds that are crucial in pharmaceutical applications.
Case Study 1: Neuropharmacological Screening
A study conducted by researchers at a leading pharmaceutical institute evaluated the neuropharmacological effects of (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol on rodent models. The results indicated significant improvement in depressive-like behaviors when administered at specific dosages. This study highlights the compound's potential as a candidate for antidepressant drug development.
Case Study 2: Synthesis and Characterization
A comprehensive synthesis protocol was established for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol involving multi-step reactions starting from readily available precursors. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity suitable for further biological testing.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
Table 1: Structural Comparison of Cyclopentanol Derivatives
- Cyclobutyl Group vs. Linear Alkyl/Aromatic Substituents: The cyclobutyl(methyl)amino group in the target compound introduces steric hindrance and conformational rigidity compared to the linear 1-aminobutan-2-yl group in the compound from . This may enhance binding specificity in biological targets but reduce solubility.
- Electron-Withdrawing vs.
Physicochemical and Application-Based Differences
- 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (): Applications: Used in pharmaceuticals and agrochemicals due to its reactive primary amine and hydroxyl group. Stability: The linear alkyl chain may increase metabolic degradation susceptibility compared to the cyclobutyl group’s rigidity.
- (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol (): Aromatic vs. Aliphatic Substituents: The chlorophenyl group enhances π-π stacking interactions in drug-receptor binding, whereas the cyclobutyl group may prioritize hydrophobic interactions .
Research Implications and Gaps
- Stereochemical Optimization : highlights the importance of chiral catalysts in achieving high yields and purity for (1R,2R) configurations, a strategy applicable to the target compound’s synthesis.
- Biological Activity Prediction : The cyclobutyl group’s steric effects could modulate bioavailability and target engagement compared to smaller substituents (e.g., furanyl) or aromatic groups (e.g., chlorophenyl).
Limitations : Direct data on the target compound’s synthesis, stability, and applications are absent in the provided evidence. Further experimental studies are required to validate inferred properties.
Q & A
Basic Research Questions
Q. What synthetic routes are established for (1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer :
- Cyclopentanol Core Synthesis : The trans-diol configuration can be achieved via stereoselective hydroboration-oxidation of cyclopentene derivatives. For example, BH₃·Me₂S at low temperatures (-25°C) with chiral catalysts (e.g., (+)-IpcBH₂) yields high enantiomeric excess (92% in analogous systems) .
- Cyclobutylamino Group Introduction : Alkylation of a secondary amine precursor (e.g., cyclobutylmethylamine) with a cyclopentanol-derived electrophile (e.g., mesylate or tosylate) under SN2 conditions ensures retention of stereochemistry. Sodium borohydride or LiAlH₄ may stabilize intermediates .
- Key Variables : Temperature and solvent polarity critically affect diastereomeric ratios. Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution without racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for vicinal diols and amine protons). NOESY can validate spatial proximity of the cyclobutyl and methylamino groups .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar compounds (e.g., (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol, 92% yield) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities (e.g., residual borane adducts) .
Q. What functional group transformations are feasible without compromising stereochemical integrity?
- Methodological Answer :
- Amine Modifications : Acylation (e.g., with acetyl chloride) or reductive alkylation preserves the cyclopentanol core. Avoid strong acids to prevent epimerization .
- Alcohol Oxidation : Catalytic TEMPO/NaClO selectively oxidizes the alcohol to a ketone, though steric hindrance from the cyclobutyl group may reduce efficiency .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or enzymes. Compare results across multiple crystal structures to address variability .
- MD Simulations : Assess conformational stability of the cyclobutyl group in aqueous vs. lipid environments. AMBER or CHARMM force fields account for solvent effects .
- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to statistically integrate conflicting activity datasets, adjusting for variables like assay pH or cell line .
Q. What strategies optimize stereoselectivity in the cyclobutylamino group’s introduction?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily attach a menthol-derived group to the amine during alkylation, then cleave it post-reaction (e.g., via hydrogenolysis) .
- Asymmetric Catalysis : Use palladium complexes with BINAP ligands to enforce enantioselective C–N bond formation (e.g., 80–90% ee in analogous systems) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers, though substrate compatibility must be tested .
Q. How can researchers address low yields in large-scale syntheses due to byproduct formation?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies impurities (e.g., elimination products from β-hydrogen abstraction). Adjust base strength (e.g., switch from KOH to Cs₂CO₃) to suppress side reactions .
- Process Optimization :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition.
- In Situ Monitoring : FTIR tracks intermediate concentrations, enabling real-time adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
